molecular formula C20H21N3OS B2363708 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-20-6

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2363708
CAS No.: 391227-20-6
M. Wt: 351.47
InChI Key: NUAKHCUGBQDXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound featuring the 1,3,4-thiadiazole heterocyclic scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential . This reagent is provided strictly for research purposes and is not intended for diagnostic or therapeutic applications. The 1,3,4-thiadiazole core is a key pharmacophore known to exhibit a broad spectrum of biological activities. Its unique electronic structure and mesoionic nature contribute to enhanced lipophilicity and membrane permeability, which are favorable for bioavailability and interactions with biological targets . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their documented antimicrobial and cytotoxic properties. Recent studies on novel derivatives have shown that many compounds in this class demonstrate superior inhibitory efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as potent growth suppression against various fungal species . Furthermore, the 1,3,4-thiadiazole scaffold is widely investigated in oncology research. Numerous derivatives have shown promising cytotoxic effects against a panel of human cancer cell lines, with some compounds exhibiting mechanisms of action that involve enzyme inhibition, such as targeting carbonic anhydrases or focal adhesion kinase (FAK), and disrupting tubulin polymerization . The structural features of this compound, including the lipophilic tert-butyl groups, are typically incorporated to optimize pharmacokinetic properties like metabolic stability. Researchers can utilize this high-quality reagent to explore its potential as a modulator of enzyme function or as a key intermediate in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical development .

Properties

IUPAC Name

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-5-7-15(8-6-13)18-22-23-19(25-18)21-17(24)14-9-11-16(12-10-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAKHCUGBQDXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. Adapted from methods in patent CN110372634A, the synthesis begins with pivalic acid hydrazide (formed by reacting pivalic acid with hydrazine hydrate). Subsequent treatment with ammonium thiocyanate under acidic conditions (HCl or H₂SO₄) yields 5-tert-butyl-1,3,4-thiadiazol-2-amine . To introduce the 4-methylphenyl group at position 5, a nucleophilic aromatic substitution or Suzuki coupling is employed:

Method A: Nucleophilic Substitution

  • Chlorination : React 5-tert-butyl-1,3,4-thiadiazol-2-amine with PCl₅ to form 5-chloro-2-amino-1,3,4-thiadiazole.
  • Substitution : Treat with 4-methylphenylthiol in the presence of a base (e.g., K₂CO₃) to install the 4-methylphenyl group.

Method B: Suzuki-Miyaura Coupling

  • Borylation : Convert 5-bromo-2-amino-1,3,4-thiadiazole to its boronic ester using bis(pinacolato)diboron.
  • Cross-Coupling : React with 4-methylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃).

Optimization of Reaction Conditions

  • Temperature : Cyclocondensation proceeds optimally at 65–80°C.
  • Catalysts : Titanium isopropoxide enhances hydrazide formation.
  • Solvents : Toluene or dichloroethane improves yield during dehydration steps.

Synthesis of 4-tert-Butylbenzoyl Chloride

Chlorination of 4-tert-Butylbenzoic Acid

4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane. The reaction is driven to completion by removing HCl gas, yielding the acyl chloride in >90% purity.

Amidation of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Schotten-Baumann Reaction

The amine (Intermediate B) is reacted with 4-tert-butylbenzoyl chloride (Intermediate A) in a biphasic system (water/dichloromethane) with NaOH as the base. The aqueous phase neutralizes HCl, driving the reaction forward.

Reaction Conditions :

  • Temperature: 0–5°C (prevents hydrolysis of the acyl chloride).
  • Molar Ratio: 1:1.2 (amine:acyl chloride) to ensure complete conversion.
  • Yield: 75–85% after recrystallization from ethanol.

Coupling Agents in Non-Aqueous Media

For moisture-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This method achieves yields of 80–88%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.02 (d, J = 8.4 Hz, 2H, benzamide H-2/H-6).
    • δ 7.52 (d, J = 8.4 Hz, 2H, benzamide H-3/H-5).
    • δ 7.28 (d, J = 8.0 Hz, 2H, 4-methylphenyl H-2/H-6).
    • δ 2.42 (s, 3H, CH₃).
    • δ 1.38 (s, 9H, tert-butyl).
  • IR (KBr) :

    • 3270 cm⁻¹ (N-H stretch).
    • 1665 cm⁻¹ (C=O amide).
    • 1590 cm⁻¹ (C=N thiadiazole).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schotten-Baumann 85 98 Cost-effective, scalable
DCC/EDC Coupling 88 99 High purity, moisture-tolerant
Nucleophilic Substitution 72 95 Avoids palladium catalysts

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Synthesis : Competing formation of 1,2,4-thiadiazole isomers is minimized using high-purity ammonium thiocyanate and controlled pH.
  • Acyl Chloride Hydrolysis : Strict anhydrous conditions and low temperatures prevent degradation.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. In particular:

  • Bacterial Inhibition : Compounds similar to 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown effectiveness against various strains such as Escherichia coli and Staphylococcus aureus .
  • Fungal Activity : Antifungal assays indicate activity against Aspergillus niger and Aspergillus oryzae, suggesting potential applications in treating fungal infections .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential:

  • Cell Line Studies : Compounds have been tested against human cancer cell lines (e.g., MCF7 for breast cancer), revealing significant cytotoxic effects. For instance, certain derivatives exhibited over 70% inhibition of cell growth in preliminary screenings .
  • Mechanism of Action : The anticancer activity may be attributed to the modulation of key cellular pathways involved in apoptosis and cell proliferation .

Case Studies

  • Synthesis and Evaluation of Thiadiazole Derivatives :
    • A study synthesized multiple thiadiazole derivatives including the target compound, evaluating their antibacterial and antifungal activities using standard methods such as the cup plate method at a concentration of 1 µg/mL .
    • Results indicated that several derivatives displayed promising antimicrobial activities, supporting further investigation into their mechanisms.
  • Anticancer Activity Assessment :
    • Another research focused on the synthesis of related compounds and their evaluation against various cancer cell lines. Results indicated that specific substitutions on the thiadiazole ring significantly influenced biological activity .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts their normal function, leading to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Thiadiazole Core Molecular Formula Molar Mass (g/mol) Key Biological Activity Reference
4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (Target) 4-methylphenyl, tert-butyl benzamide C₂₁H₂₃N₃OS 369.45 Anticancer (predicted)
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide 4-fluorobenzyl, tert-butyl benzamide C₂₀H₂₀FN₃OS 369.45 Not reported
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3-methylphenyl, tert-butyl benzamide C₂₀H₂₁N₃OS 363.46 Screening compound
2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-chlorophenyl, bromo-substituted benzamide C₂₁H₁₄BrClN₃O₂S 487.78 100% mortality protection
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Pyridin-2-yl, fluoro benzamide C₁₄H₁₀FN₃OS 307.32 Spectral characterization

Key Observations:

  • Halogen vs. Alkyl Substituents: Bromo- and chloro-substituted analogues (e.g., ) exhibit enhanced biological potency, likely due to increased electrophilicity and binding affinity. In contrast, the target compound’s tert-butyl and methyl groups may improve metabolic stability and lipophilicity, favoring pharmacokinetic properties .
  • Aromatic vs.

Physicochemical and Spectral Comparisons

  • Spectral Data: The target compound’s tert-butyl group would produce distinct ¹H NMR signals (e.g., singlet for 9H at δ ~1.3 ppm) compared to halogen-substituted analogues, which show characteristic splitting patterns (e.g., doublets for aromatic fluorines) .

Biological Activity

The compound 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

  • Molecular Formula : C20H21N3OS
  • Molar Mass : 351.46524 g/mol
  • CAS Number : [Not explicitly provided in the sources]

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar thiadiazole structure have shown selective cytotoxicity against various cancer cell lines. In vitro studies have reported that certain derivatives can inhibit key proteins involved in cancer progression, such as Abl protein kinase, with IC50 values in the low micromolar range (7.4 µM) . The presence of electron-withdrawing groups on the phenyl ring enhances this activity, suggesting that modifications to the chemical structure can optimize efficacy.

CompoundTargetIC50 (µM)Cell Line
Example AAbl Kinase7.4K562 (Leukemia)
Example BVarious<0.1MCF-7 (Breast Cancer)

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is also associated with antimicrobial properties. Studies have demonstrated that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with halogen substituents showed improved antibacterial activity against Pseudomonas aeruginosa and antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 24 to 42 µg/mL .

Antioxidant and Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Compounds exhibiting these properties can scavenge free radicals and reduce inflammation markers in various biological assays . This suggests potential applications in treating conditions like arthritis or cardiovascular diseases.

The biological activity of this compound may be attributed to:

  • Interaction with Enzymes : Binding to specific enzymes or receptors involved in disease pathways.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : Preventing the growth and division of cancerous cells by interfering with cell cycle regulation.

Case Studies

  • Anticancer Efficacy : In a study evaluating various thiadiazole derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg .
  • Antimicrobial Testing : A series of synthesized thiadiazole compounds were tested against Staphylococcus aureus and exhibited inhibition rates exceeding 60% compared to standard antibiotics .

Q & A

Q. What are the key synthetic steps for preparing 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2 : Functionalization of the thiadiazole ring through nucleophilic substitution or coupling reactions to introduce the 4-methylphenyl and benzamide groups.
  • Step 3 : Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography . Reaction progress is monitored using TLC, and structural confirmation relies on NMR, IR, and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What preliminary biological screening methods are used for this compound?

Initial screening often includes:

  • Enzyme Inhibition Assays : Testing against targets like tyrosinase or kinases using spectrophotometric methods .
  • Antimicrobial Testing : Agar diffusion or microdilution assays to determine MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity Studies : MTT or SRB assays on cancer cell lines to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature Control : Reflux conditions (~90°C) enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Use : Bases like NaH or coupling agents (e.g., EDC/HOBt) facilitate amide bond formation . Yield optimization often requires iterative adjustments to pH (e.g., ammonia for precipitation) and reaction time .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methylphenyl moiety may stabilize π-π interactions with enzyme active sites .
  • Thiadiazole Core : Modifications at the 2-position (e.g., sulfonamide vs. benzamide) alter target selectivity in enzyme inhibition . Systematic SAR studies using analogs with varied substituents are critical .

Q. How to resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Ensure consistent protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Structural Reanalysis : Confirm compound purity and identity via HPLC or X-ray crystallography to rule out impurities as confounding factors .
  • Mechanistic Studies : Use molecular docking or isothermal titration calorimetry (ITC) to validate target engagement .

Q. What strategies validate target specificity in enzyme inhibition studies?

  • Competitive Binding Assays : Use labeled substrates (e.g., fluorescent ATP analogs for kinases) to quantify inhibition constants (Ki) .
  • Mutagenesis Studies : Engineer enzyme active-site mutations to assess binding dependency on specific residues .
  • Off-Target Screening : Profile against related enzymes (e.g., other oxidoreductases) to evaluate selectivity .

Methodological Considerations

Q. How to assess purity for pharmacological applications?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental Analysis : Verify C, H, N, S content to confirm stoichiometric purity .
  • Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to achieve >98% purity .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME or ADMETlab estimates bioavailability, logP, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.